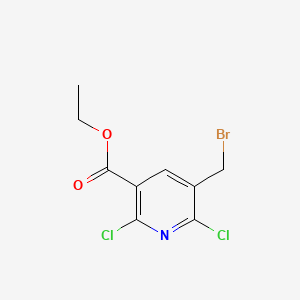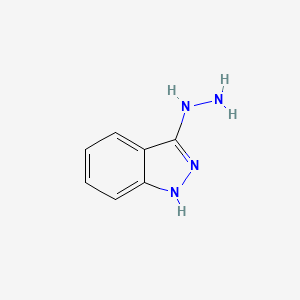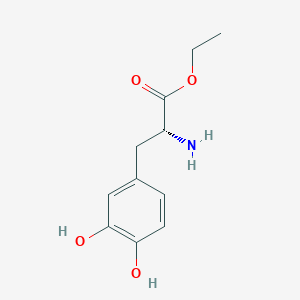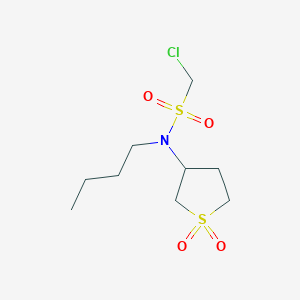
3-(5-Bromothiophen-2-yl)-3-methylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromothiophen-2-yl)-3-methylbutan-1-amine is an organic compound that features a thiophene ring substituted with a bromine atom at the 5-position and an amine group attached to a butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromothiophen-2-yl)-3-methylbutan-1-amine typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of the Butane Chain: The brominated thiophene is then subjected to a Grignard reaction with a suitable Grignard reagent to form the butane chain.
Introduction of the Amine Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and Grignard reactions, followed by purification steps such as distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromothiophen-2-yl)-3-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives without the bromine substituent.
Substitution: Thiophene derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
3-(5-Bromothiophen-2-yl)-3-methylbutan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(5-Bromothiophen-2-yl)-3-methylbutan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s bromine and amine groups can participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(5-Chlorothiophen-2-yl)-3-methylbutan-1-amine: Similar structure with a chlorine atom instead of bromine.
3-(5-Methylthiophen-2-yl)-3-methylbutan-1-amine: Similar structure with a methyl group instead of bromine.
3-(5-Fluorothiophen-2-yl)-3-methylbutan-1-amine: Similar structure with a fluorine atom instead of bromine.
Uniqueness
3-(5-Bromothiophen-2-yl)-3-methylbutan-1-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in specific halogen bonding interactions, making this compound distinct from its analogs with different substituents.
Properties
Molecular Formula |
C9H14BrNS |
|---|---|
Molecular Weight |
248.19 g/mol |
IUPAC Name |
3-(5-bromothiophen-2-yl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C9H14BrNS/c1-9(2,5-6-11)7-3-4-8(10)12-7/h3-4H,5-6,11H2,1-2H3 |
InChI Key |
JGMUKOFPEMYHNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCN)C1=CC=C(S1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


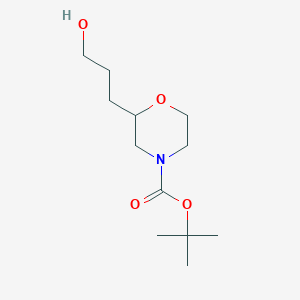
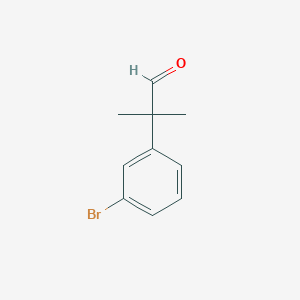

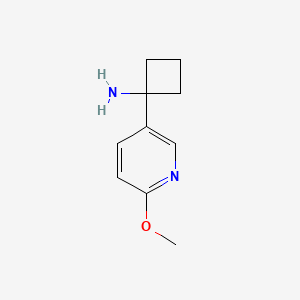
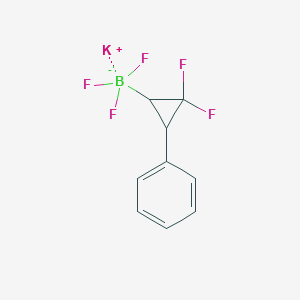
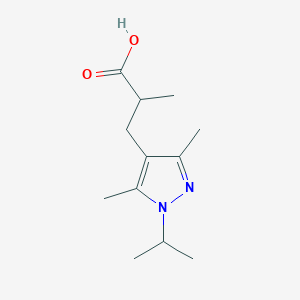

![2-methyl-5-[(2R)-oxiran-2-yl]pyridine](/img/structure/B13614028.png)
